molecular formula C22H20BrNO5S B11635902 2-(4-bromophenoxy)-N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]acetamide

2-(4-bromophenoxy)-N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]acetamide

Cat. No.: B11635902
M. Wt: 490.4 g/mol
InChI Key: LWWWLDRVOWYCDB-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes bromophenoxy, methoxyphenyl, and methylphenylsulfonyl groups attached to an acetamide backbone. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 2-(4-bromophenoxy)-N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]acetamide involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-bromophenol with acetic anhydride to form 4-bromophenyl acetate. This intermediate is then reacted with 4-methoxyaniline and 4-methylbenzenesulfonyl chloride under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-(4-bromophenoxy)-N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles like hydroxide or alkoxide ions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., hydroxide ions). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve desired outcomes.

    Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phenoxy derivatives.

Scientific Research Applications

2-(4-bromophenoxy)-N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It finds applications in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

When compared to similar compounds, 2-(4-bromophenoxy)-N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]acetamide stands out due to its unique combination of functional groups. Similar compounds include:

    4-bromophenoxyacetic acid: Lacks the methoxyphenyl and methylphenylsulfonyl groups.

    4-methoxyphenylacetic acid: Lacks the bromophenoxy and methylphenylsulfonyl groups.

    4-methylphenylsulfonyl chloride: Lacks the bromophenoxy and methoxyphenyl groups.

Properties

Molecular Formula

C22H20BrNO5S

Molecular Weight

490.4 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-(4-methoxyphenyl)-N-(4-methylphenyl)sulfonylacetamide

InChI

InChI=1S/C22H20BrNO5S/c1-16-3-13-21(14-4-16)30(26,27)24(18-7-11-19(28-2)12-8-18)22(25)15-29-20-9-5-17(23)6-10-20/h3-14H,15H2,1-2H3

InChI Key

LWWWLDRVOWYCDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)OC)C(=O)COC3=CC=C(C=C3)Br

Origin of Product

United States

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